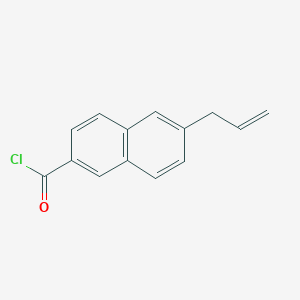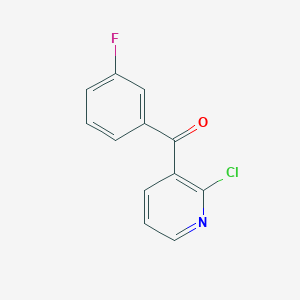![molecular formula C26H20F5NO4 B12516934 2,3,4,5,6-Pentafluorophenyl 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methylbutanoate](/img/structure/B12516934.png)
2,3,4,5,6-Pentafluorophenyl 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-α-9-fluorenylmethoxycarbonyl-L-valine pentafluorophenyl ester, commonly known as Fmoc-Val-OPfp, is a derivative of valine, an essential amino acid. This compound is widely used in solid-phase peptide synthesis due to its stability and reactivity. It is particularly valued for its role in the formation of amide bonds, which are crucial in peptide synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-α-9-fluorenylmethoxycarbonyl-L-valine pentafluorophenyl ester typically involves the reaction of N-α-9-fluorenylmethoxycarbonyl-L-valine with pentafluorophenol in the presence of a coupling agent such as dicyclohexylcarbodiimide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .
Industrial Production Methods
In an industrial setting, the production of N-α-9-fluorenylmethoxycarbonyl-L-valine pentafluorophenyl ester follows similar synthetic routes but on a larger scale. The process involves automated synthesis equipment to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities and achieve the desired product specifications .
Analyse Des Réactions Chimiques
Types of Reactions
N-α-9-fluorenylmethoxycarbonyl-L-valine pentafluorophenyl ester primarily undergoes substitution reactions, particularly nucleophilic substitution, due to the presence of the pentafluorophenyl ester group. This group is highly reactive towards nucleophiles, making it ideal for peptide coupling reactions .
Common Reagents and Conditions
Nucleophiles: Amines, particularly primary amines, are commonly used as nucleophiles in reactions with N-α-9-fluorenylmethoxycarbonyl-L-valine pentafluorophenyl ester.
Solvents: Organic solvents such as dimethylformamide and dichloromethane are typically used.
Conditions: Reactions are usually carried out at room temperature to maintain the stability of the compound.
Major Products
The primary product formed from the reaction of N-α-9-fluorenylmethoxycarbonyl-L-valine pentafluorophenyl ester with nucleophiles is the corresponding amide. This reaction is fundamental in peptide synthesis, where the formation of peptide bonds is essential .
Applications De Recherche Scientifique
N-α-9-fluorenylmethoxycarbonyl-L-valine pentafluorophenyl ester is extensively used in scientific research, particularly in the field of peptide synthesis. Its applications include:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Facilitates the study of protein structure and function by enabling the synthesis of specific peptide sequences.
Medicine: Plays a role in the development of peptide-based therapeutics and vaccines.
Mécanisme D'action
The mechanism of action of N-α-9-fluorenylmethoxycarbonyl-L-valine pentafluorophenyl ester involves the activation of the carboxyl group of valine through the formation of a pentafluorophenyl ester. This activated ester is highly reactive towards nucleophiles, facilitating the formation of amide bonds. The fluorenylmethoxycarbonyl group serves as a protecting group for the amino group of valine, preventing unwanted side reactions during peptide synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-α-9-fluorenylmethoxycarbonyl-L-alanine pentafluorophenyl ester
- N-α-9-fluorenylmethoxycarbonyl-L-leucine pentafluorophenyl ester
- N-α-9-fluorenylmethoxycarbonyl-L-isoleucine pentafluorophenyl ester
Uniqueness
N-α-9-fluorenylmethoxycarbonyl-L-valine pentafluorophenyl ester is unique due to its specific reactivity and stability, which make it particularly suitable for solid-phase peptide synthesis. Compared to similar compounds, it offers a balance of reactivity and stability that is ideal for the formation of peptide bonds without causing degradation or side reactions .
Propriétés
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20F5NO4/c1-12(2)23(25(33)36-24-21(30)19(28)18(27)20(29)22(24)31)32-26(34)35-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17,23H,11H2,1-2H3,(H,32,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZEGAVSWQUEHAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20F5NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(Trifluoromethyl)benzo[d]isothiazole](/img/structure/B12516863.png)

![1,1'-[Disulfanediylbis(methylene)]bis(3,4-dimethylbenzene)](/img/structure/B12516879.png)
![5-acetamido-2-[3,5-dihydroxy-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B12516888.png)

![2-(2-Cyclopropyl-2-oxoethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-one;hydrochloride](/img/structure/B12516898.png)
![2-[8-Hydroxy-6-(4-methoxyphenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]isoindole-1,3-dione](/img/structure/B12516909.png)


![N'-[1-(4-Chlorophenyl)ethylidene]hydrazinecarbothiohydrazide](/img/structure/B12516919.png)
![N-Phenyl-7-[(prop-2-yn-1-yl)amino]heptanamide](/img/structure/B12516930.png)
![6-[4-(2-Aminoethyl)-2-chlorophenoxy]pyridine-3-carboxamide](/img/structure/B12516937.png)
